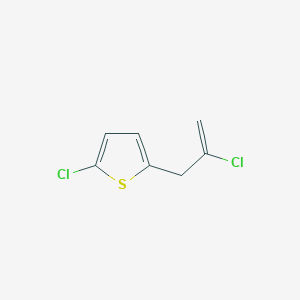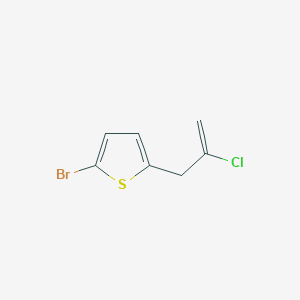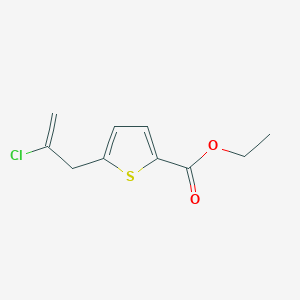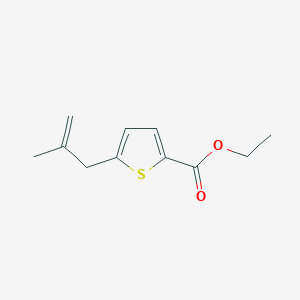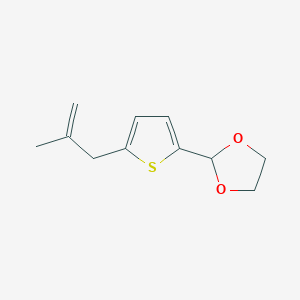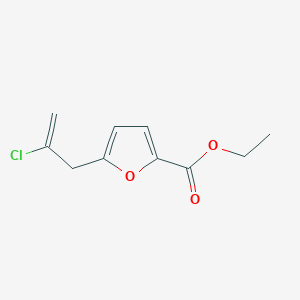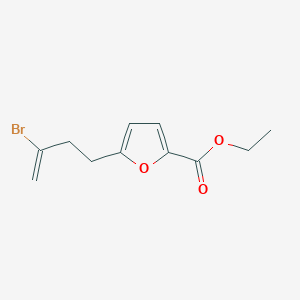
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene
Descripción general
Descripción
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene, abbreviated as 2C4ECF1B, is a synthetic compound that has been studied for its potential medicinal and industrial applications. The compound is of interest due to its unique structure and properties, which can be harnessed for a variety of purposes.
Aplicaciones Científicas De Investigación
2C4ECF1B has been studied for its potential to act as a ligand for metal complexes. These complexes can be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. The compound has also been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, 2C4ECF1B has been studied for its potential to act as a photodynamic therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2C4ECF1B is not yet fully understood. However, it is believed that the compound binds to metal ions, such as copper, zinc, and iron, in order to form complexes. These complexes can then interact with enzymes, such as cytochrome P450, to inhibit their activity. Additionally, the compound can form complexes with other molecules, such as DNA, which can be used for drug delivery.
Biochemical and Physiological Effects
2C4ECF1B has been studied for its potential to act as a metal chelator. This means that it can bind to metal ions, such as copper, zinc, and iron, and form complexes. These complexes can be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. Additionally, the compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2C4ECF1B in lab experiments is its ability to form complexes with metal ions. This allows the compound to be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. Additionally, the compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450. However, one limitation of using 2C4ECF1B in lab experiments is that the mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for 2C4ECF1B. For example, further research could be conducted to better understand the mechanism of action of the compound. Additionally, the compound could be studied for its potential to act as a photodynamic therapeutic agent. Additionally, the compound could be used in the development of new catalysts and drug delivery systems. Finally, the compound could be studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Propiedades
IUPAC Name |
ethyl 5-(3-chlorobut-3-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)10-7-6-9(15-10)5-4-8(2)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJGIPTVLFOFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227208 | |
| Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-38-7 | |
| Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



